Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate
Description
Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate is a biphenyl-derived ester characterized by a tert-butyl substituent at the 4'-position and an ethyl carboxylate group at the 4-position of the biphenyl scaffold. The parent acid, 4′-tert-butyl-[1,1′-biphenyl]-4-carboxylic acid (CAS 5748-42-5), is a well-documented intermediate in organic synthesis, with applications ranging from liquid crystal technology to pharmaceutical precursors . The ethyl ester variant enhances solubility in organic solvents, making it a versatile building block for cross-coupling reactions and functional material synthesis. Its molecular formula is inferred as C₁₉H₂₂O₂ (molecular weight: 282.38 g/mol), based on structural analogs in the evidence .
Properties
Molecular Formula |
C19H22O2 |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
ethyl 4-(4-tert-butylphenyl)benzoate |
InChI |
InChI=1S/C19H22O2/c1-5-21-18(20)16-8-6-14(7-9-16)15-10-12-17(13-11-15)19(2,3)4/h6-13H,5H2,1-4H3 |
InChI Key |
ISZFNQVMPHGBRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4’-(tert-butyl)-[1,1’-biphenyl]-4-carboxylate typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized via a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of tert-Butyl Group: The tert-butyl group is introduced through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl ester group, forming carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated biphenyl derivatives.
Chemistry:
Catalysis: Used as a ligand in various catalytic processes due to its steric and electronic properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development:
Industry:
Material Science: Utilized in the development of polymers and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action for Ethyl 4’-(tert-butyl)-[1,1’-biphenyl]-4-carboxylate depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical reactions. In biological systems, its biphenyl structure may interact with specific enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- Steric Effects: The tert-butyl group in the target compound introduces significant steric bulk compared to smaller substituents (e.g., methoxy or cyano). This reduces rotational freedom and may hinder reactivity in coupling reactions .
- Electronic Effects : Electron-withdrawing groups (e.g., CN, CHO) increase electrophilicity at the biphenyl core, enhancing reactivity in nucleophilic substitutions. In contrast, the tert-butyl group is electron-donating, stabilizing adjacent positions .
- Solubility: Ethyl esters generally improve solubility in non-polar solvents compared to free acids. Polar substituents (e.g., OH, CN) further modulate solubility for specific applications (e.g., liquid crystals) .
Comparative Yields :
- Ethyl 4'-methoxy derivative: Synthesized via palladium-catalyzed coupling with yields >85% .
- Ethyl 4'-amino-3'-fluoro derivative: Lower yields (50–60%) due to competing side reactions with amino groups .
Physicochemical Properties
- Melting Points : Tert-butyl-substituted biphenyls generally exhibit higher melting points (e.g., 4′-tert-butylbiphenyl-4-carboxylic acid melts at 210–212°C) compared to methoxy or hydroxy analogs .
- LogP Values : The tert-butyl group increases hydrophobicity (estimated LogP ≈ 4.5) versus polar derivatives (e.g., LogP ≈ 2.8 for 4'-hydroxy analog) .
Biological Activity
Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate is a compound derived from biphenyl-4-carboxylic acid, which has garnered attention for its biological activities, particularly its antifungal properties. This article explores the biological activity of this compound, focusing on its efficacy against various fungal strains, structure-activity relationships, and potential mechanisms of action.
Chemical Structure and Properties
Chemical Formula: C17H18O2
CAS Number: 5748-42-5
Molecular Weight: 270.33 g/mol
IUPAC Name: 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylic acid
The compound features a biphenyl structure with a carboxylic acid functional group and a tert-butyl substituent, contributing to its lipophilicity and potential biological interactions.
Antifungal Activity
Research has demonstrated that this compound exhibits significant antifungal activity against various Candida species. A study evaluating several esters derived from biphenyl-4-carboxylic acid reported the following Minimum Inhibitory Concentrations (MICs) for ethyl 4-biphenyl carboxylate:
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 512 - 1024 |
| Candida tropicalis | 512 |
The results indicated that the compound showed moderate to good antifungal activity, particularly against C. tropicalis, suggesting that structural features such as the length of the alkyl chain and the presence of bulky groups influence bioactivity .
Structure-Activity Relationship (SAR)
The SAR analysis conducted in various studies highlights that the presence of bulky groups near the ester function enhances bioactivity. For instance:
- Alkyl Chain Length: Compounds with longer carbon chains exhibited increased lipophilicity, which may facilitate better membrane penetration and enhance antifungal activity.
- Functional Groups: The presence of heteroatoms or bulky substituents close to the ester group was found to correlate positively with bioactivity. Compounds lacking these features often demonstrated reduced or no activity.
The proposed mechanism of action for this compound involves disruption of fungal cell membranes. The compound may interact with sterols in the fungal membrane, leading to increased permeability and eventual cell death. This is consistent with findings that suggest similar compounds target ergosterol biosynthesis pathways, crucial for maintaining fungal cell integrity .
Case Studies and Research Findings
Several case studies have documented the antifungal efficacy of related compounds derived from biphenyl-4-carboxylic acid:
- Study on Candida Species: In vitro assays demonstrated that ethyl 4-biphenyl carboxylate displayed varying degrees of activity against multiple Candida strains, with notable efficacy against C. tropicalis at lower MIC values compared to other tested esters .
- Comparative Analysis: A comparative study indicated that while some esters like decanoyl 4-biphenyl carboxylate showed superior activity, ethyl 4-biphenyl carboxylate maintained a favorable profile among simpler esters due to its structural attributes .
- Potential Applications: Given its bioactivity, this compound could serve as a lead compound in developing antifungal agents or as a scaffold for further modifications aimed at enhancing efficacy and reducing toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
